Benzo-21-crown-7
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Overview
Description
Benzo-21-crown-7 is a type of crown ether, which is a cyclic chemical compound consisting of a ring containing several ether groups. Crown ethers are known for their ability to form complexes with various cations. This compound, in particular, has a benzene ring integrated into its structure, which enhances its binding properties and makes it a valuable compound in supramolecular chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Two primary methods are used for the synthesis of benzo-21-crown-7:
[1+1] Macrocyclization with Potassium Tetrafluoroborate (KBF4) as the Template: This method involves the use of KBF4 to facilitate the formation of the crown ether ring.
Intramolecular Macrocyclization: This method does not use a template and is less efficient than the templated method.
Industrial Production Methods
The industrial production of this compound typically involves the use of column chromatography-free methods to ensure efficiency and convenience. The structures of this compound and its derivatives are confirmed using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .
Chemical Reactions Analysis
Benzo-21-crown-7 undergoes various chemical reactions, including:
Complexation with Secondary Ammonium Ions: This reaction forms pseudorotaxanes, where the crown ether forms a complex with secondary ammonium ions.
Host-Guest Complexation: This compound can form cross-linked supramolecular polymers via host-guest complexation with secondary ammonium salts.
Common Reagents and Conditions
Potassium Tetrafluoroborate (KBF4): Used as a template in the [1+1] macrocyclization method.
Secondary Ammonium Ions: Used in the formation of pseudorotaxanes and supramolecular polymers.
Major Products Formed
Pseudorotaxanes: Formed through the complexation with secondary ammonium ions.
Supramolecular Polymers: Formed via host-guest complexation with secondary ammonium salts.
Scientific Research Applications
Benzo-21-crown-7 has a wide range of applications in scientific research:
Supramolecular Chemistry: Used in the construction of mechanically interlocked structures, such as rotaxanes and catenanes.
Molecular Machines and Smart Materials: Its ability to form complex structures makes it valuable in the development of molecular machines and smart materials.
Dynamic Luminescent Materials:
Thermosensitive Systems: Employed in the development of thermosensitive phase behavior systems, which can respond to changes in temperature and salt concentration.
Mechanism of Action
Benzo-21-crown-7 exerts its effects through its ability to form host-guest complexes with various cations, particularly secondary ammonium ions. The crown ether acts as a receptor, detecting changes in temperature and salt concentration, and forming complexes that exhibit unique properties such as aggregation-induced emission (AIE) and thermosensitive phase behavior .
Comparison with Similar Compounds
Benzo-21-crown-7 is compared with other crown ethers, such as:
Pyrido-21-crown-7: Similar in structure to this compound, but with a pyridine ring instead of a benzene ring, which affects its binding properties.
List of Similar Compounds
- Dibenzo-24-crown-8
- Pyrido-21-crown-7
- Dibenzo-42-crown-14
- Heptabenzo-168-crown-56
This compound stands out due to its unique binding properties and versatility in forming complex supramolecular structures, making it a valuable compound in various scientific research applications.
Properties
CAS No. |
67950-78-1 |
---|---|
Molecular Formula |
C18H28O7 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(25),21,23-triene |
InChI |
InChI=1S/C18H28O7/c1-2-4-18-17(3-1)24-15-13-22-11-9-20-7-5-19-6-8-21-10-12-23-14-16-25-18/h1-4H,5-16H2 |
InChI Key |
DZWYQRMUCPSDQK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOC2=CC=CC=C2OCCOCCOCCO1 |
Origin of Product |
United States |
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